molecular formula C20H21NO4 B3149197 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 667887-31-2

2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3149197
CAS No.: 667887-31-2
M. Wt: 339.4 g/mol
InChI Key: JNCSQROSIMRUQO-UHFFFAOYSA-N
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Description

2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a phenoxyphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Phenoxyphenylcarbamoyl Intermediate:

    Cyclohexane-1-carboxylic Acid Derivative Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The phenoxyphenylcarbamoyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenylcarbamoyl group can bind to active sites, inhibiting the function of specific proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 2-[(4-Methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Comparison:

  • 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the phenoxy group, which can influence its reactivity and binding affinity compared to methoxy, chloro, or nitro derivatives.
  • The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(17-8-4-5-9-18(17)20(23)24)21-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCSQROSIMRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177880
Record name 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667887-31-2
Record name 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667887-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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